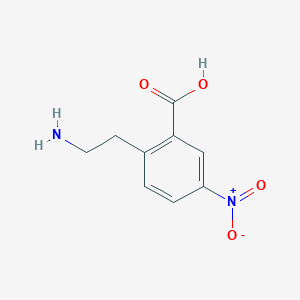

2-(2-Aminoethyl)-5-nitrobenzoic acid

Description

Properties

CAS No. |

62541-66-6 |

|---|---|

Molecular Formula |

C9H10N2O4 |

Molecular Weight |

210.19 g/mol |

IUPAC Name |

2-(2-aminoethyl)-5-nitrobenzoic acid |

InChI |

InChI=1S/C9H10N2O4/c10-4-3-6-1-2-7(11(14)15)5-8(6)9(12)13/h1-2,5H,3-4,10H2,(H,12,13) |

InChI Key |

BPRPVCFPJDQZCG-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)CCN |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)CCN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(2-Aminoethyl)-5-nitrobenzoic acid with analogs differing in substituents at position 2, focusing on structural features, physicochemical properties, and applications.

Aminoethyl vs. Cyclic Amine Substituents

- 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid (Compound 9), 5-Nitro-2-(piperidin-1-yl)benzoic acid (Compound 10), and 2-Morpholino-5-nitrobenzoic acid (Compound 11) feature cyclic amines (pyrrolidine, piperidine, and morpholine) at position 2. These substituents enhance lipophilicity and steric bulk compared to the linear aminoethyl group. For example, morpholino derivatives are often used in drug discovery due to improved metabolic stability .

- Key Differences: Solubility: Cyclic amines reduce water solubility compared to the polar aminoethyl group. Biological Activity: Piperidine and morpholine derivatives exhibit enhanced antibacterial properties in studies targeting enzymes like IspD in the MEP pathway .

Aminoethyl vs. Acylated Amino Derivatives

- 2-(Butyramido)-5-nitrobenzoic acid (Compound 2) is synthesized by acylation of 2-amino-5-nitrobenzoic acid with butyryl chloride. The butyramido group (-NHCOC₃H₇) introduces an amide bond, confirmed by IR absorption bands at 1730 cm⁻¹ (carboxylic acid C=O) and 1640 cm⁻¹ (amide C=O) .

- Key Differences: Reactivity: The acylated derivative lacks a free amine, limiting its use in metal coordination but enabling applications in colorimetric chemosensors (e.g., quinazolinone-based sensors) . Stability: Acylation reduces susceptibility to oxidation compared to the primary amine in this compound.

Aminoethyl vs. Methylamino and Azo Derivatives

- 2-Methylamino-5-nitrobenzoic acid substitutes the aminoethyl group with a methylamino (-NHCH₃) moiety. This modification simplifies synthesis and increases steric hindrance, making it a precursor for benzodiazepines and metal complexes .

- Azo Derivatives (e.g., 2-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]-5-nitrobenzoic acid) introduce an azo (-N=N-) linkage, enabling π-conjugation for colorimetric applications. These compounds exhibit antibacterial activity against E. coli via molecular docking with KAS III enzymes, comparable to triclosan .

Aminoethyl vs. Alkyl/Ester Substituents

- 2-Ethyl-5-nitrobenzoic acid and 2-(but-3-yn-1-yloxy)-2-oxoethyl-5-nitrobenzoic acid replace the aminoethyl group with non-polar alkyl or ester chains. These modifications increase hydrophobicity, making them suitable for hydrophobic interaction studies or as intermediates in click chemistry (e.g., alkyne-azide cycloadditions) .

Comparative Data Table

Q & A

Q. What are the key synthetic routes for 2-(2-Aminoethyl)-5-nitrobenzoic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves:

Nitration of benzoic acid derivatives : Use concentrated HNO₃ and H₂SO₄ under controlled temperatures (0–5°C) to minimize side reactions like over-nitration .

Aminoethyl group introduction : Employ nucleophilic substitution or reductive amination. For example, coupling 5-nitrobenzoic acid with 2-aminoethyl halides in the presence of a base (e.g., K₂CO₃) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .

Optimization Tips : Monitor reaction progress via TLC and adjust stoichiometry to suppress byproducts like dimerized amines or incomplete nitration .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the aminoethyl group (δ 2.5–3.5 ppm for CH₂-NH₂) and nitro group position (meta to carboxylic acid) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ = 225.08) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., carboxylic acid dimers) using single-crystal diffraction .

- FT-IR Spectroscopy : Identify functional groups (e.g., NO₂ stretch at ~1520 cm⁻¹, NH₂ bend at ~1600 cm⁻¹) .

Q. How can researchers assess purity and identify common impurities in this compound?

Methodological Answer:

- HPLC with UV detection : Use a C18 column (mobile phase: acetonitrile/0.1% TFA) to detect residual starting materials (e.g., unreacted 5-nitrobenzoic acid) or deaminated byproducts .

- Elemental Analysis : Confirm C, H, N, O percentages within ±0.3% of theoretical values .

- Melting Point Analysis : A sharp melting point (~215–220°C) indicates high purity; broad ranges suggest impurities .

Advanced Research Questions

Q. How can contradictions in reported reactivity data (e.g., nitro group reduction vs. stability) be resolved?

Methodological Answer:

- Controlled Reduction Studies : Compare catalytic hydrogenation (H₂/Pd-C) vs. chemical reduction (Sn/HCl) to assess nitro-to-amine conversion efficiency. Monitor intermediates via LC-MS .

- pH-Dependent Stability Assays : Test compound stability in acidic (pH 2–4) vs. basic (pH 8–10) conditions using UV-Vis spectroscopy to track nitro group degradation .

- Computational Modeling : Density Functional Theory (DFT) to calculate nitro group electron-withdrawing effects and predict reaction pathways .

Q. What strategies enable the use of this compound as a biochemical probe?

Methodological Answer:

- Fluorescent Tagging : Conjugate the aminoethyl group with FITC or rhodamine isothiocyanate for cellular imaging. Validate specificity via fluorescence quenching controls .

- Enzyme Inhibition Assays : Screen against serine hydrolases or proteases using activity-based protein profiling (ABPP) with a nitro group as a warhead .

- Surface Plasmon Resonance (SPR) : Immobilize the compound on sensor chips to measure binding kinetics with target proteins (e.g., KD < 10 μM) .

Q. How do intermolecular interactions influence the crystal structure of this compound?

Methodological Answer:

- Hydrogen-Bonding Analysis : Use X-ray diffraction data to identify R₂²(8) carboxylic acid dimers and NH···O nitro interactions, which stabilize the lattice .

- Thermogravimetric Analysis (TGA) : Correlate thermal stability (decomposition >200°C) with packing efficiency .

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., O···H, N···H) to explain polymorphism or solvent-dependent crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.